Thymine

Description

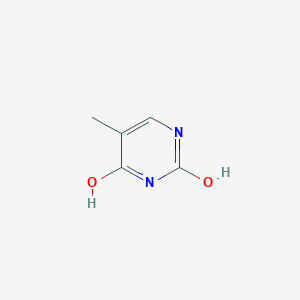

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Thymine in Deoxyribonucleic Acid Damage and Repair Pathways

Photochemical Pathways of Thymine (B56734) Damage in Nucleic Acids

Photochemical damage to DNA primarily arises from the absorption of UV light by the nucleobases themselves or through energy transfer from excited photosensitizer molecules nih.gov. This compound's inherent absorption properties in the UV spectrum make it a key target for photochemical modifications researchgate.netrochester.edu.

Ultraviolet Radiation-Induced this compound Dimerization

UV radiation, particularly UVB (290-320 nm) and, to a lesser extent, UVA (320-400 nm), is a major inducer of this compound dimerization in DNA nih.gov. This process involves the formation of covalent bonds between adjacent this compound bases on the same DNA strand, leading to the creation of distinct photoproducts wikipedia.orgrcsb.org.

Cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) are the most prevalent type of DNA damage induced by UV radiation nih.govacs.org. They are formed by a [2+2] cycloaddition reaction between the C5=C6 double bonds of two adjacent pyrimidine bases wikipedia.orgrsc.org. In the case of this compound, this results in the formation of a four-membered cyclobutane ring linking the two this compound residues wikipedia.orgrcsb.org. The formation of CPDs causes a significant distortion in the DNA helix, which can impede DNA polymerase activity and disrupt normal base pairing wikipedia.orgrcsb.org.

Research indicates that the yield of CPD formation is influenced by the sequence context of the DNA, with TT steps being particularly susceptible nih.gov. Studies using site-specific analysis have investigated the kinetics of this compound-thymine CPD formation in different DNA sequences nih.gov.

| DNA Sequence Context (XTTY) | Relative CPD Formation Rate (kf) |

| CTTA | 1.00 |

| Other tetrads | Varied (generally higher) |

| GTTG | Lower than other tetrads |

Note: Data is illustrative and based on findings where CTTA was used as a reference nih.gov. Actual rates vary depending on specific sequence and conditions.

CPDs formed in typical B-form DNA are predominantly in the cis, syn stereochemistry acs.org. The formation occurs rapidly upon UV absorption mdpi.com.

Another significant class of UV-induced this compound damage is the pyrimidine (6-4) pyrimidone photoproduct ((6-4) PP) wikipedia.orgresearchgate.net. These lesions are formed by a less frequent photochemical reaction compared to CPDs, typically at about one-third the frequency of CPDs wikipedia.org. The formation of a (6-4) PP involves a covalent linkage between the C6 of the 5'-pyrimidine and the C4 of the 3'-pyrimidine, often followed by a rearrangement to form a pyrimidone ring wikipedia.orgresearchgate.net.

Specifically for this compound, a T(6-4)T photoproduct involves a bond between the C6 of the 5'-thymine and the C4 of the 3'-thymine researchgate.net. (6-4) PPs introduce a more drastic distortion in the DNA helix compared to CPDs acs.org. This significant structural change facilitates their recognition by DNA repair machinery acs.org. Studies have investigated the mechanism of (6-4) PP formation, including the potential involvement of an oxetane (B1205548) intermediate and the role of water molecules in the ring-opening process rsc.org.

Photosensitized Generation of this compound Lesions

In addition to direct UV absorption, this compound can undergo damage through photosensitization, where other molecules absorb light energy and transfer it to DNA, leading to lesion formation nih.gov.

Photosensitizers can induce this compound dimerization via triplet-triplet energy transfer (TTET) fishersci.sechemrxiv.org. In this process, a photosensitizer molecule absorbs light and is promoted to its excited singlet state, undergoes intersystem crossing to a longer-lived triplet state, and then transfers its triplet energy to adjacent this compound bases in DNA chemrxiv.orgub.edu. This energy transfer can populate the triplet state of this compound, which is highly reactive and can lead to dimerization chemrxiv.orgchemrxiv.org.

This compound has the lowest triplet state energy among the natural nucleobases, making it a potential "hotspot" for energy transfer from various photosensitizers chemrxiv.org. The triplet energy of this compound in DNA has been estimated experimentally nih.gov.

| Photosensitizer | Triplet Energy (kJ/mol) | Induces this compound Dimerization? |

| Norfloxacin (B1679917) | 273 | Yes |

| ANFX | 268 | No |

| Estimated this compound Triplet Energy in DNA | ~270 | N/A |

Note: Data derived from studies using norfloxacin and its derivative ANFX to estimate this compound triplet energy nih.gov.

Certain endogenous molecules, such as oxidized nucleobases like 5-formyluracil (B14596) (ForU), have also been shown to act as photosensitizers, inducing CPD formation in DNA via TTET chemrxiv.orgrsc.org. ForU, an oxidative product of this compound, can absorb UVA light and efficiently transfer triplet energy to this compound dyads chemrxiv.org.

Quinones are a class of compounds known to act as photosensitizers, inducing oxidative damage to nucleic acids, including this compound and thymidine (B127349) rsc.orgnih.gov. Quinone-sensitized photooxidation typically proceeds via a Type I mechanism involving electron transfer nih.govibg.edu.tr.

In this process, the excited triplet state of the quinone can abstract an electron from a DNA base, such as this compound or thymidine, forming a semiquinone radical anion and a base radical cation nih.gov. The this compound or thymidine radical cation can then undergo further reactions with water and oxygen, leading to the formation of various oxidation products, including hydroperoxides and modified bases like 5-formyluracil nih.govnih.gov.

Studies using techniques like laser flash photolysis have investigated the transient species formed during quinone-sensitized photooxidation of this compound and thymidine in aqueous solutions nih.gov. The quantum yields for substrate loss have been measured, providing insights into the efficiency of this damage pathway nih.gov.

| Substrate | Quinone Sensitizer | Quantum Yield for Substrate Loss |

| This compound | 2-methyl-1,4-naphthoquinone (MQ) | 0.38 |

| Thymidine | 2-methyl-1,4-naphthoquinone (MQ) | 0.66 |

Note: Data from a study on quinone-sensitized photooxidation nih.gov.

The chemistry following the formation of the this compound/thymidine radical cation involves hydration and deprotonation, leading to the formation of adduct radicals and subsequent oxidation products nih.govchemrxiv.org.

Primary Photochemical Processes of this compound in Aqueous Solutions

This compound in aqueous solutions undergoes primary photochemical processes upon absorption of UV light, particularly at wavelengths around 260 nm, its absorption maximum. These processes can lead to the formation of various photoproducts, significantly impacting DNA integrity. One of the major outcomes of UV irradiation is the formation of cyclobutane pyrimidine dimers (CPDs), which are [2+2] photocycloadducts formed between adjacent this compound bases on the same DNA strand. oup.com Another class of photoproducts includes pyrimidine(6-4)pyrimidone photoproducts ((6-4)PPs) and their Dewar valence isomers.

Oxidative Damage and Radical Chemistry of this compound

Oxidative damage to DNA is a significant source of genomic lesions, often mediated by reactive oxygen species like the hydroxyl radical (•OH). This compound is a target for oxidative attack, leading to a variety of modified bases and DNA strand breaks.

Formation and Stability of this compound Hydrates in Deoxyribonucleic Acid

This compound hydrates, specifically cis- and trans-6-hydroxy-5,6-dihydrothis compound, can be formed in DNA through various mechanisms, including UV irradiation and potentially under physiological conditions. nih.govoup.comoup.comnih.gov These hydrates are products of the addition of water across the C5-C6 double bond of this compound. nih.gov

Studies on the stability of this compound hydrates in irradiated DNA have shown they decay following first-order kinetics when heated. nih.govoup.com Extrapolation of experimental data suggests an estimated half-life of 33.3 hours at 37°C for DNA this compound hydrates. nih.govoup.comoup.com Their detection in unirradiated DNA also suggests they can form spontaneously under physiological conditions. nih.govoup.comoup.com The relative stability and endogenous formation of this compound hydrates highlight their potential genotoxicity and the necessity of their removal by DNA repair systems. nih.govoup.comoup.comnih.gov

| Condition | Temperature (°C) | Half-life (hours) | Rate Constant (k, /sec) |

| In DNA (Extrapolated) | 37 | 33.3 | - |

| In DNA | 80 | - | 2.8 x 10-5 |

Table 1: Estimated Stability of DNA this compound Hydrates nih.govoup.comoup.com

One-Electron Oxidation of this compound and Consequential Deoxyribonucleic Acid Damage

One-electron oxidation of DNA generates a radical cation that can migrate through the DNA duplex. gatech.edursc.orgrsc.org While guanine (B1146940) is typically the most readily oxidized base due to its lower oxidation potential, this compound can also undergo one-electron oxidation, particularly in DNA sequences lacking guanine or containing this compound-thymine mispairs. gatech.edursc.orgrsc.orgsigmaaldrich.com

The one-electron oxidation of this compound can lead to the formation of a this compound radical cation. rsc.orgnih.gov In aqueous solutions, this radical cation can undergo reactions such as hydration and deprotonation. nih.gov Hydration can lead to C(6)-OH adduct radicals, while deprotonation from the N(1) position or the C(5) methyl group can also occur. nih.gov Analysis of reaction products from one-electron oxidation of DNA containing A/T base pairs and TT steps suggests the formation of products like 5-(hydroxymethyl)-2′-deoxyuridine and 5-formyl-2′-deoxyuridine, potentially via a tandem reaction mechanism involving adjacent thymines. gatech.edursc.orgrsc.org

Characterization of this compound Radical Species (e.g., 5-Thymyl Radical, N(1)-Thyminyl Radicals)

Various radical species can be formed from this compound upon exposure to ionizing radiation or oxidative stress. These include the 5-thymyl radical and N(1)-thyminyl radicals.

The 5-thymyl radical can be generated by hydrogen abstraction from the methyl group at the C5 position of this compound. rsc.orgrsc.orgmdpi.com This allylic radical can be produced by reactions involving this compound with oxygen and subsequent reduction of hydroperoxides. mdpi.com Studies using electron spin resonance (ESR) spectroscopy have provided insights into the characteristics of the 5-thymyl radical. nih.gov For instance, in single crystals of this compound derivatives, minor couplings in addition to those from beta-protons bonded to C6 and C7 have been observed for the 5-thymyl radical. nih.gov

N(1)-thyminyl radicals are another class of this compound-derived radicals. They can be suggested to form from the dehydration of initial C(6)-OH this compound adducts. nih.gov The chemistry of this compound radical cations in aqueous solution involves hydration leading to C(6)-OH adduct radicals and deprotonation from the N(1) position in this compound. nih.gov

Mechanism of Hydroxyl Radical Reactions with this compound and its Derivatives

The hydroxyl radical (•OH) is a highly reactive species that readily attacks DNA components, including this compound. mdpi.comresearchgate.netmdpi.com Reactions of •OH with this compound occur at near diffusion-controlled rates. researchgate.net

The primary reactions of •OH with this compound involve addition to the C5-C6 double bond and hydrogen abstraction from the methyl group. mdpi.comresearchgate.netmdpi.com Addition of •OH to the C5-C6 double bond generates C5-OH- and C6-OH-adduct radicals. mdpi.com These adduct radicals can further react, for example, with oxygen. mdpi.com Hydrogen abstraction from the methyl group generates the 5-(uracilyl)methyl radical, also known as the 5-thymyl radical. nih.gov

The reaction mechanisms of •OH with this compound and its derivatives have been studied to understand the formation of various oxidation products. mdpi.commdpi.com Computational studies have described the typical H-abstraction reaction processes at the C5 methyl group of this compound. mdpi.com The breaking probability of the N-H bond in this compound upon reaction with •OH is notably high. mdpi.com The reactions of •OH with this compound can lead to products such as this compound glycols (5,6-dihydroxy-5,6-dihydrothis compound), 5-hydroxymethyluracil, and 5-formyluracil. nih.gov

Enzymatic Repair Mechanisms for this compound-Containing Deoxyribonucleic Acid Lesions

Cells possess sophisticated enzymatic repair mechanisms to counteract the detrimental effects of this compound damage in DNA. These mechanisms are crucial for maintaining genomic stability.

One major pathway for repairing damaged bases, including some this compound lesions, is base excision repair (BER). nih.govyoutube.com BER is initiated by DNA glycosylases, enzymes that recognize and remove specific types of damaged bases by cleaving the N-glycosidic bond linking the base to the sugar-phosphate backbone, creating an apurinic/apyrimidinic (AP) site. nih.govyoutube.com For instance, this compound hydrates in DNA are recognized and excised by bacterial and human DNA glycosylases, such as E. coli endonuclease III. nih.govoup.comnih.gov

Another crucial repair pathway, particularly for bulky lesions like UV-induced pyrimidine dimers (including this compound dimers), is nucleotide excision repair (NER). nih.govyoutube.comlibretexts.org In NER, a multi-enzyme complex recognizes the distorted DNA structure caused by the lesion. nih.gov The damaged segment of DNA, containing the this compound dimer, is excised as an oligonucleotide, and the gap is filled by DNA polymerase and sealed by DNA ligase. nih.govyoutube.comlibretexts.org The repair of this compound dimers by photolyase, a DNA repair enzyme that uses light energy to reverse the dimerization, is another example of enzymatic repair, although this mechanism is not universally present in all organisms. oup.comlehigh.edu

This compound DNA glycosylase (TDG) is an enzyme involved in the repair of mismatched bases, including this compound paired with guanine, which can arise from the deamination of 5-methylcytosine (B146107). sdsc.edu TDG employs a "pinch-push-pull" mechanism to identify and remove the aberrant base from the DNA duplex. sdsc.edu

These enzymatic repair systems highlight the cellular commitment to preserving the integrity of the genetic code by specifically recognizing and processing damaged this compound bases and the resulting DNA lesions.

| Repair Pathway | Target Lesions | Key Enzymes Involved | Mechanism |

| Base Excision Repair (BER) | Damaged bases (e.g., this compound hydrates) | DNA Glycosylases (e.g., Endonuclease III, TDG), AP Endonuclease, DNA Polymerase, DNA Ligase | Glycosylase removes base, creating AP site; AP site processed; gap filled and sealed. nih.govoup.comnih.govnih.govyoutube.comsdsc.edu |

| Nucleotide Excision Repair (NER) | Bulky lesions (e.g., this compound dimers) | Multi-enzyme complex including helicase, nucleases, DNA Polymerase, DNA Ligase | Lesion recognized; DNA unwound; damaged segment excised; gap filled and sealed. nih.govyoutube.comlibretexts.org |

| Photoreactivation | Pyrimidine dimers (e.g., this compound dimers) | Photolyase | Uses light energy to directly reverse dimer formation. oup.comlehigh.edu |

Table 2: Examples of Enzymatic Repair Mechanisms for this compound-Containing DNA Lesions oup.comnih.govoup.comnih.govnih.govyoutube.comlibretexts.orglehigh.edusdsc.edu

Direct Repair of this compound Dimers by Photolyase Enzymes

One of the most common types of DNA damage involving this compound is the formation of pyrimidine dimers, particularly this compound dimers (cyclobutane pyrimidine dimers - CPDs), which are primarily induced by ultraviolet (UV) radiation wikipedia.orgwikipedia.org. These dimers form a cyclobutane ring between adjacent this compound bases on the same DNA strand, causing a distortion in the DNA helix wikipedia.org.

In many organisms, excluding placental mammals like humans, this compound dimers can be repaired directly by a class of enzymes called photolyases ucdavis.edulibretexts.org. Photolyases are photoenzymes that utilize energy from blue or near-UV light to cleave the cyclobutane ring of the this compound dimer, restoring the two adjacent this compound bases to their original monomeric form ucdavis.edunih.govnih.gov. This process, known as photoreactivation or light repair, involves the enzyme binding to the damaged DNA site and, upon absorbing a photon, transferring an electron to the dimer, which then splits ucdavis.edupnas.org. The electron is subsequently returned to the photolyase cofactor ucdavis.edupnas.org.

Nucleotide Excision Repair (NER) System in Removing Bulky this compound Adducts

Unlike direct repair by photolyase, which is not present in humans, the nucleotide excision repair (NER) pathway is a crucial mechanism for repairing bulky DNA lesions in humans, including this compound dimers and (6-4) photoproducts induced by UV light libretexts.orgwikipedia.orgwikipathways.orgrsc.orgfiveable.me. NER is a versatile repair system that recognizes distortions in the DNA double helix caused by various types of damage khanacademy.orgbritannica.comfiveable.me.

The NER process involves several steps:

Damage recognition: The NER machinery identifies the bulky lesion that distorts the DNA helix rsc.orgfiveable.me.

Local unwinding: The DNA strands around the damaged site are unwound by helicases fiveable.mejackwestin.com.

Incision: Endonuclease enzymes make incisions on both sides of the damaged nucleotide(s) libretexts.orgfiveable.me.

Excision: A short segment of the DNA strand containing the lesion is removed khanacademy.orgwikipedia.orgfiveable.mejackwestin.com. In eukaryotic cells, this excised fragment is typically 24-32 nucleotides long wou.edu.

Synthesis: DNA polymerase synthesizes a new DNA strand using the undamaged strand as a template khanacademy.orgwikipedia.orgfiveable.mejackwestin.com.

Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair wikipedia.orgjackwestin.com.

NER can be divided into two subpathways: global genomic NER (GG-NER), which surveys the entire genome for bulky lesions, and transcription-coupled NER (TC-NER), which specifically addresses damage that blocks transcription wikipedia.orgwikipathways.orgwou.edu. Defects in NER can lead to severe genetic disorders like Xeroderma pigmentosum, characterized by extreme sensitivity to sunlight and a high risk of skin cancer due to the impaired ability to repair UV-induced this compound dimers wikipedia.orgwikipathways.orgwou.edu.

Base Excision Repair (BER) of Damaged this compound Bases

Base excision repair (BER) is another vital DNA repair pathway that primarily deals with small, non-helix-distorting base lesions, including certain types of damaged or inappropriate this compound bases khanacademy.orgbritannica.comwikipedia.orgwikipedia.org. BER is initiated by DNA glycosylases, a family of enzymes that recognize and remove specific damaged or modified bases by cleaving the glycosidic bond between the base and the sugar-phosphate backbone, creating an apurinic/apyrimidinic (AP) site khanacademy.orgbritannica.comwikipedia.orgbiorxiv.orgacs.org.

While BER is broadly involved in repairing various base damages, specific glycosylases target altered this compound residues or this compound incorrectly paired with another base.

Specificity of this compound Deoxyribonucleic Acid Glycosylase (TDG) for Mismatched and Modified this compound Residues

This compound-DNA glycosylase (TDG) is a key enzyme in the BER pathway with a notable specificity for certain this compound-containing lesions biorxiv.orgoup.comnih.gov. TDG is particularly recognized for its ability to remove this compound from G:T mismatches biorxiv.orgoup.comnih.govuniprot.orgumaryland.edu. These G:T mispairs often arise from the spontaneous deamination of 5-methylcytosine (5mC) to this compound biorxiv.orgoup.comuniprot.orgumaryland.edunih.gov. TDG hydrolyzes the carbon-nitrogen bond, excising the mismatched this compound and initiating the BER process to restore a G:C base pair nih.govuniprot.orgumaryland.edu.

TDG's specificity is crucial to prevent the erroneous removal of this compound from normal A:T base pairs, which would be mutagenic umaryland.eduumaryland.edu. Research indicates that TDG employs strict regulation involving interactions with the opposing guanine and the base downstream of the target this compound to achieve this specificity umaryland.edu. The lower thermodynamic stability of G:T mismatches compared to A:T pairs may also facilitate the necessary base flipping of this compound into the TDG active site for excision umaryland.edu.

Beyond G:T mismatches, TDG also exhibits activity towards other modified pyrimidines. It can remove this compound from C:T and T:T mispairs, although with lower efficiency than from G:T mismatches uniprot.orgusbio.net. Furthermore, TDG is involved in the excision of oxidized derivatives of 5mC, such as 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are intermediates in the active DNA demethylation pathway wikipedia.orgacs.orgoup.comuniprot.orgumaryland.edu.

Role of TDG in Removing Deaminated 5-Methylcytosine as this compound

The deamination of 5-methylcytosine (5mC) is a significant source of endogenous DNA damage, resulting in the formation of this compound and a G:T mismatch in DNA biorxiv.orgoup.comuniprot.orgumaryland.edunih.gov. If not corrected, this G:T mismatch will lead to a C to T transition mutation during DNA replication khanacademy.orgwikipedia.orgbiorxiv.orgnih.gov. TDG plays a critical role in preventing these mutations by specifically recognizing and excising the this compound from G:T mispairs, particularly within CpG contexts, where 5mC is frequently found biorxiv.orgoup.comuniprot.orgumaryland.edu. This initiates the BER pathway, allowing for the insertion of a cytosine opposite the guanine, thus restoring the original G:C pair biorxiv.orgoup.com. This function of TDG is essential for maintaining genomic stability and preventing mutations arising from 5mC deamination biorxiv.orgoup.comnih.gov.

Futile Repair Cycles Initiated by TDG in Genomic Regions

While TDG's activity is crucial for correcting G:T mismatches and participating in DNA demethylation, there is evidence suggesting that under certain conditions, TDG can initiate "futile" repair cycles in genomic regions biorxiv.org. Research indicates that full-length TDG, under extended incubation times, can exhibit excision activity towards this compound and cytosine in regular, non-damaged DNA duplexes, particularly in TpG/CpA and CpG/CpG contexts biorxiv.org. This aberrant excision of normal bases by TDG can lead to the generation of persistent single-strand DNA breaks biorxiv.org.

This potential for futile repair cycles highlights the need for strict regulation of TDG activity within the cell. While its primary roles in repairing G:T mismatches and processing oxidized methylcytosines are beneficial, uncontrolled or aberrant activity could contribute to DNA damage and genomic instability biorxiv.orgumaryland.edu. The precise mechanisms regulating TDG's activity and preventing excessive excision of normal bases are areas of ongoing research.

Mutagenesis and Genomic Instability Arising from this compound Damage

Damage to this compound residues in DNA, if not accurately repaired, can lead to mutagenesis and contribute to genomic instability nih.govwikipedia.org. As discussed, UV-induced this compound dimers can block DNA replication and transcription wikipedia.org. If these lesions are not repaired by NER or, in some organisms, direct repair, DNA polymerases may insert incorrect nucleotides opposite the dimer during replication, leading to mutations wikipedia.org. Similarly, G:T mismatches resulting from 5mC deamination, if not corrected by TDG-initiated BER, result in C to T transition mutations khanacademy.orgwikipedia.orgbiorxiv.orgnih.gov.

Genomic instability, characterized by a high frequency of mutations, chromosomal rearrangements, or changes in chromosome number, is a hallmark of various diseases, most notably cancer nih.govnih.govwikipedia.org. The accumulation of unrepaired or misrepaired this compound damage can overwhelm the cell's repair capacity, leading to an increased mutation load nih.govwikipedia.org. Deficiencies in DNA repair pathways, including those that handle this compound damage like NER and BER, are directly linked to increased genomic instability and a higher risk of cancer wikipedia.orgwikipathways.orgwou.edunih.govnih.govwikipedia.org.

Furthermore, the interplay between different repair pathways and damage tolerance mechanisms is complex. For instance, while translesion synthesis (TLS) polymerases can bypass this compound dimers that stall replicative polymerases, this process is often error-prone and can introduce mutations oncohemakey.comamegroups.org. Thus, while enabling replication to proceed, TLS can contribute to the mutagenic consequences of this compound damage oncohemakey.comamegroups.org.

Formation of Transversion Mutations (e.g., G to T) through this compound-Related Lesions

Transversion mutations involve the substitution of a purine (B94841) base for a pyrimidine base, or vice versa libretexts.orgwou.edupressbooks.pub. While this compound itself is a pyrimidine, this compound-related lesions can indirectly lead to transversion mutations, particularly G to T substitutions.

A significant source of this compound-related lesions that contribute to G to T transversions is the deamination of 5-methylcytosine (5mC). 5mC is a modified form of cytosine found in DNA, particularly in CpG dinucleotide contexts wikipedia.orgoup.com. Spontaneous deamination of cytosine yields uracil (B121893) (U), which is readily recognized as aberrant in DNA and removed by repair enzymes wikipedia.org. However, spontaneous deamination of 5mC results in the formation of this compound (T) wikipedia.orgoup.comwikipedia.orgnih.gov. This conversion creates a T:G mismatch in the DNA duplex, as the original pairing was C:G wikipedia.orgoup.com.

If this T:G mismatch is not efficiently repaired before DNA replication, the this compound on the template strand will pair with an adenine (B156593) in the newly synthesized strand, resulting in a T:A base pair in one daughter DNA molecule. The guanine on the opposing strand will pair with a cytosine, maintaining the original G:C pair in the other daughter molecule. This process effectively changes the original C:G base pair to a T:A base pair in one of the daughter cells, leading to a C to T transition mutation wikipedia.orgoup.com. While this is a transition mutation (pyrimidine to pyrimidine), certain this compound-containing lesions can induce transversions.

Oxidative damage can also lead to the formation of this compound-related lesions, such as this compound glycol (Tg). This compound glycol can arise from the oxidation of this compound or from the oxidative deamination of 5mC acs.orgoup.comresearchgate.net. When this compound glycol is formed opposite a guanine (Tg:G mismatch), particularly through the oxidation and deamination of 5mC, it can be mutagenic acs.orgoup.comresearchgate.net. If this Tg:G mismatch is not repaired, DNA replication past the lesion can lead to the incorporation of adenine opposite the this compound glycol libretexts.orgoup.comresearchgate.net. Subsequent repair or replication can then result in a G to T transversion mutation libretexts.orgwou.edunih.govnih.gov. Studies have shown that the presence of an adjacent this compound glycol can significantly increase the frequency of G to T transversions at an 8-oxo-7,8-dihydroguanine (8-oxoG) site nih.gov.

Another type of this compound-containing lesion implicated in G to T transversions is the intrastrand cross-link G[8-5m]T, where the C8 of guanine is covalently linked to the methyl carbon of a neighboring this compound acs.org. Replication past such lesions in mammalian cells can induce both targeted and semi-targeted mutations, with G to T transversion being the predominant targeted mutation acs.orgresearchgate.net. Similarly, the this compound-thymine pyrimidine pyrimidone (6-4) photoproduct, a lesion induced by UV radiation, can lead to a high frequency of mutations, with a large percentage being G to T transversions at the base 5' to the photoproduct oup.com.

Data on the frequency of G to T transversions induced by specific this compound-related lesions can vary depending on the lesion type, sequence context, and the organism or cell system studied. However, research consistently demonstrates that these lesions contribute significantly to the pool of DNA damage that can result in transversion mutations.

Impact of this compound Deoxyribonucleic Acid Glycosylase Variants on Genomic Integrity

This compound-DNA glycosylase (TDG) is a key enzyme in the base excision repair (BER) pathway, primarily responsible for recognizing and removing mismatched or damaged bases from DNA biorxiv.orgontosight.aiontosight.aipnas.org. A crucial function of TDG is the excision of this compound from T:G mismatches that arise from the deamination of 5mC oup.comnih.govbiorxiv.orgontosight.aipnas.org. By removing the mispaired this compound, TDG initiates the BER pathway, which aims to restore the original C:G pair, thus preventing C to T transition mutations oup.combiorxiv.org. TDG also has activity on other lesions, including uracil and this compound glycol when mispaired with guanine oup.comresearchgate.netontosight.aigenecards.org.

Variants or polymorphisms in the TDG gene can impact the efficiency and fidelity of DNA repair, consequently affecting genomic integrity. Alterations in TDG function can lead to an accumulation of unrepaired DNA lesions, including T:G mismatches, which can then be converted into permanent mutations during DNA replication ontosight.ai.

Studies have investigated the association between TDG gene polymorphisms and the risk of various diseases, including cancer, which is often linked to genomic instability nih.govjscimedcentral.comnih.gov. For instance, research on colorectal cancer patients has explored the association between specific single nucleotide polymorphisms (SNPs) in the TDG gene and disease susceptibility nih.gov. A study identified that the AA genotype of the TDG SNP rs4135113 was associated with an increased risk of colon cancer development nih.govresearchgate.net. Another SNP, rs1866074, showed a protective association in colorectal cancer patients nih.gov.

The functional consequences of TDG variants can include altered enzyme activity, substrate specificity, or interaction with other repair proteins. Mutations in active-site residues of TDG have been shown to dramatically enhance its activity on T:G mismatches but also increase aberrant activity on undamaged DNA, highlighting the delicate balance required for efficient and accurate repair pnas.org. The relatively weak activity of wild-type TDG on T:G mismatches compared to its activity on other substrates may contribute to the hypermutability observed at CpG sites pnas.org.

Furthermore, TDG plays a role in active DNA demethylation by removing oxidized derivatives of 5mC, such as 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) biorxiv.orgpnas.orggenecards.orgnih.govoup.com. Variants affecting this function could potentially impact epigenetic regulation and contribute to disease development. The essential role of TDG in both DNA repair and epigenetic processes underscores the importance of maintaining its proper function for genomic integrity and cellular homeostasis nih.govoup.comnih.gov. Conditional knockout studies in animal models have indicated a complex role for TDG in tumorigenesis, acting as a tumor suppressor in some contexts and potentially as a tumor promoter in others nih.gov.

Thymine in Epigenetics and Gene Regulation

Thymine (B56734) Deoxyribonucleic Acid Glycosylase (TDG) in Active Deoxyribonucleic Acid Demethylation

Active DNA demethylation is a process that removes methylation marks from DNA, contributing to the dynamic regulation of gene expression. mdpi.comresearchgate.netannualreviews.org this compound DNA Glycosylase (TDG) is a crucial enzyme in this pathway. mdpi.comresearchgate.net TDG is a DNA repair protein belonging to the mammalian uracil (B121893) DNA glycosylase superfamily. mdpi.com While initially characterized for its role in excising mismatched this compound from G:T mispairs, its function in active DNA demethylation involves the processing of oxidized derivatives of 5mC. mdpi.comresearchgate.netuniprot.orgnih.gov

TDG's Role in Excising Oxidized 5-Methylcytosine (B146107) Intermediates (e.g., 5-Formylcytosine (B1664653), 5-Carboxylcytosine)

The active DNA demethylation pathway initiated by Ten-Eleven Translocation (TET) enzymes involves the successive oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). mdpi.comresearchgate.netnih.govrsc.orgtaylorandfrancis.comwikipedia.orgnih.gov TDG plays a key role by efficiently excising the oxidized forms, specifically 5fC and 5caC, from DNA. mdpi.comresearchgate.netuniprot.orgnih.govrsc.orgtaylorandfrancis.comnih.gov This excision creates an abasic site, which is subsequently repaired by the base excision repair (BER) pathway to restore an unmodified cytosine. mdpi.comresearchgate.netuniprot.orgnih.govrsc.orgtaylorandfrancis.comnih.govfrontiersin.org TDG exhibits a strong preference for 5fC and 5caC over 5mC or 5hmC, highlighting its specific role in the later stages of this oxidative demethylation process. nih.govrsc.orgfrontiersin.org Studies have shown that TDG activity is significantly higher for excising 5fC and 5caC compared to G:T mispairs. nih.gov The efficiency of TDG in removing 5fC and 5caC is crucial, as these intermediates are present at relatively low levels in cells, suggesting their rapid processing by TDG. nih.govfrontiersin.org Genome-wide studies in TDG-deficient mouse embryonic stem cells have shown a marked accumulation of 5fC and 5caC at gene regulatory elements, underscoring TDG's role in processing these modifications across the genome. nih.gov

Epigenetic Significance of this compound Deamination Products

While this compound is a standard DNA base, its presence in certain contexts, particularly arising from the deamination of 5mC, carries significant epigenetic and mutagenic implications.

Deamination of 5-Methylcytosine to this compound as an Endogenous Mutagenic Pathway

Spontaneous hydrolytic deamination of 5mC results in the formation of this compound, creating a G:T mismatch in DNA. wikipedia.orgnih.govd-nb.inforesearchgate.netoup.comumaryland.edu This process is a significant source of endogenous mutations, particularly at CpG dinucleotides, which are often mutational hotspots in cancer and genetic diseases. nih.govd-nb.inforesearchgate.netoup.com The mutation rate from 5mC to this compound is considerably higher than for other types of transitions. oup.com If these G:T mismatches are not efficiently repaired before DNA replication, they can lead to a C to T transition mutation in the daughter DNA strand. wikipedia.orgd-nb.infooup.com The prevalence of CpG dinucleotides and the higher deamination rate of 5mC contribute to the observation that a substantial proportion of germ-line and somatic mutations in humans occur at these sites. researchgate.netoup.com TDG, along with MBD4, plays a critical role in the base excision repair pathway to correct these mutagenic G:T mismatches. annualreviews.orguniprot.orgoup.comumaryland.eduresearchgate.net

Interplay of this compound Deoxyribonucleic Acid Glycosylase with Transcriptional Machinery

Beyond its direct role in DNA demethylation and repair, TDG interacts with various components of the transcriptional machinery, influencing gene expression. mdpi.comresearchgate.netresearchgate.netoup.combiorxiv.orgnih.gov

TDG as a Transcriptional Coactivator and Regulator

TDG functions as a transcriptional coactivator and regulator through direct interactions with numerous transcription factors and nuclear receptors, including retinoic acid receptor α (RARα), retinoid X receptor α (RXRα), and the CREB-binding protein (CBP) or p300. mdpi.comresearchgate.netoup.combiorxiv.orgnih.govnih.govoup.comoup.comoup.comtandfonline.com These interactions can enhance the affinity of transcription factors for their DNA response elements and facilitate the assembly of coactivator complexes at target genes. mdpi.comoup.com For instance, TDG interacts with RARα/RXRα in a ligand-dependent manner, enhancing their binding to target genes and triggering the recruitment of coactivators like CBP/p300. mdpi.comoup.com TDG has also been shown to interact with and stimulate the transcriptional activity of CBP. oup.comoup.com The coactivator function of TDG is crucial for the expression of certain genes, including those regulated by nuclear receptors. mdpi.comoup.comoup.com

Influence of TDG on Chromatin Reorganization and Gene Expression

TDG's interactions extend to proteins involved in chromatin structure, influencing chromatin organization and, consequently, gene expression. TDG has been shown to interact with histone acetyltransferases like CBP and p300, which are involved in chromatin remodeling and creating a transcriptionally permissive state. researchgate.netoup.combiorxiv.orgoup.comnih.govnih.gov Furthermore, studies have demonstrated that TDG has the capacity to directly alter chromatin structure through its physical interactions with DNA. nih.govnih.gov Nucleosome array experiments indicate that TDG can induce decompaction or opening of individual chromatin fibers by interacting with linker DNA. nih.govnih.gov This ability to remodel chromatin directly or indirectly through interactions with other factors contributes to its role in regulating gene expression. nih.govnih.gov The interplay between TDG, DNA modifications (like 5fC and 5caC), and chromatin structure is essential for proper gene regulation during development and in various cellular processes. mdpi.combiorxiv.orgnih.govnih.govnih.govresearchgate.net

Thymine in Molecular Evolution and Astrobiological Contexts

Evolutionary Significance of Thymine (B56734) in Deoxyribonucleic Acid

The incorporation of this compound into DNA, as opposed to uracil (B121893) which is found in RNA, is a key feature of DNA-based life. This distinction has evolutionary implications related to the stability and fidelity of genetic information.

Conservation of this compound in Genetic Information Storage Across Organisms

This compound is a highly conserved component of DNA across a vast array of organisms, from bacteria to eukaryotes. wheatoncollege.edu Its pairing with adenine (B156593) (A) via two hydrogen bonds forms a fundamental building block of the DNA double helix. wheatoncollege.edu This conserved pairing mechanism is essential for accurate DNA replication and transcription, processes vital for the inheritance of genetic information. The universal presence of nucleic acids in all known life forms, along with a nearly universal genetic code, suggests a common origin of life and highlights the fundamental importance of components like this compound in this shared evolutionary heritage. wheatoncollege.edu

Rates and Patterns of Molecular Evolution Affecting this compound Residues

The rate and patterns of nucleotide substitutions, including those involving this compound, vary across genomes and between lineages. diva-portal.org While natural selection influences the evolution of functional sequences, variation in substitution rates is also observed in neutrally evolving regions. diva-portal.org

One significant factor affecting this compound residues is DNA damage, particularly from ultraviolet (UV) light, which can cause adjacent this compound residues to form dimers. nih.govroyalsocietypublishing.org Repair mechanisms exist to address this damage, but they can sometimes introduce incorrect bases, influencing mutation rates. nih.govroyalsocietypublishing.org

Furthermore, the deamination of methylated cytosines is a notable source of mutation, leading to preferential replacement of cytosine (C) with this compound (T), resulting in C to T transitions. annualreviews.orgfrontiersin.orgmdpi.complos.org This process contributes to a higher mutation rate at CpG sites compared to other dinucleotides. plos.org Studies comparing nucleotide changes in different organisms, such as maize and Arabidopsis thaliana, have documented higher mutation rates in G and C residues than in A and T residues, a phenomenon partially attributed to cytosine deamination. annualreviews.org

The rate of molecular evolution can also be influenced by factors such as species body size, population dynamics, lifestyle, and environment. nih.govroyalsocietypublishing.org For instance, plants in high-energy environments may exhibit faster rates of molecular evolution, possibly due to increased UV radiation. nih.govroyalsocietypublishing.org

Prebiotic Formation of this compound in Extraterrestrial Environments

The potential for the abiotic synthesis of nucleobases, including this compound, in extraterrestrial environments is a key area of astrobiological research, providing insights into the potential origins of life.

Laboratory Simulations of Astrophysical Conditions for this compound Synthesis

Laboratory experiments simulating astrophysical conditions have been conducted to investigate the formation of nucleobases. researchgate.netnasa.govnih.govresearchgate.net These experiments often involve the UV irradiation of low-temperature ice mixtures containing molecules commonly found in interstellar and protostellar environments, such as H₂O, CH₃OH, NH₃, and CH₄, along with pyrimidine (B1678525). nasa.govnih.govresearchgate.netnih.govnih.govoup.comosti.govaip.org

While these simulations have successfully produced other pyrimidine nucleobases like uracil and cytosine relatively easily, the formation of this compound has proven more challenging, typically requiring a higher photon dose. nih.govnih.govnih.govosti.govaip.org The synthesis of this compound from pyrimidine involves the addition of OH and CH₃ groups. nih.govnih.gov The methylation step, in particular, appears to be a limiting factor in H₂O-rich ices, where it competes with oxidation. nih.govnih.govaip.org

Experiments irradiating pyrimidine in ices containing H₂O and a methyl group donor (CH₃OH or CH₄) have shown inefficient this compound formation, occurring only at UV doses higher than those needed for detectable amounts of uracil and cytosine. nih.govaip.org

Quantum Chemical Modeling of Reaction Pathways for this compound Formation in Ices

Quantum chemical calculations complement laboratory experiments by exploring the theoretical reaction pathways for nucleobase formation in interstellar ice environments. nih.govnih.govaip.orgchemrxiv.orgacs.orgresearchgate.net These studies investigate the energetic favorability of different reaction steps and the role of the ice matrix. nih.govaip.orgacs.orgresearchgate.net

Quantum chemical studies have confirmed that the formation pathways for pyrimidine-based nucleobases can be favorable in an H₂O-rich environment, such as an ice matrix, which can act as a catalyst and assist proton abstraction. nih.govnih.govaip.orgastrochemistry.org However, these studies also support the experimental findings that this compound formation is limited by the inefficiency of the methylation of pyrimidine and its oxidized derivatives in water ice. nih.govnih.govaip.org

Comparison of this compound Abundance with Uracil and Cytosine in Meteoritic Samples

The analysis of carbonaceous meteorites provides direct evidence of extraterrestrial organic compounds, including nucleobases. nasa.govnasa.govusra.eduastrobiology.comnih.gov Uracil and other nucleobases like adenine, guanine (B1146940), xanthine, and hypoxanthine (B114508) have been detected in various carbonaceous chondrites. nasa.govnasa.govusra.eduastrobiology.comnih.govacs.orgarxiv.org The presence of these compounds with extraterrestrial isotopic signatures indicates their formation via non-biological processes in extraterrestrial environments. nasa.govnasa.govnih.govacs.org

Historically, this compound had not been detected in meteorites, or only upper limits significantly lower than those for uracil were established. nih.govresearchgate.netastrochemistry.orgnasa.govarxiv.orgresearchgate.net This low or absent detection of this compound in meteorites, in contrast to the detection of uracil, aligns with laboratory simulations and theoretical studies suggesting that this compound is more difficult to form abiotically under astrophysical conditions compared to uracil and cytosine. nih.govresearchgate.netnih.govnih.govaip.orgresearchgate.net

However, more recent analyses using advanced techniques have reported the detection of all five terrestrial nucleobases, including this compound, in meteorites like Murchison, Murray, and Tagish Lake, although this compound concentrations remain the lowest among the detected nucleobases. oup.comusra.eduresearchgate.net The low abundance of this compound in meteorites, if confirmed consistently across different samples, could have implications for the inventory of organic molecules delivered to the early Earth and potentially favored the emergence of an RNA world over a DNA world. nih.govresearchgate.netnih.govresearchgate.net

The relative abundances of nucleobases in meteorites can also be influenced by processes within the meteorite parent bodies, such as aqueous alteration. nasa.govacs.org While uracil and guanine show high stability under typical aqueous alteration conditions, the evolution of this compound abundance in this context is still being investigated. acs.orgresearchgate.net

Nucleobase Abundances in Selected Meteorites (Illustrative Data)

| Meteorite Sample | Adenine (ppb) | Guanine (ppb) | Cytosine (ppb) | This compound (ppb) | Uracil (ppb) |

| Murchison | High | High | Low/Undetected | Low/Undetected | Detected |

| Orgueil | Detected | Detected | Low/Undetected | Low/Undetected | Detected |

| Allende | Detected | Detected | Low/Undetected | Low/Undetected | Detected |

| Bennu Asteroid Samples (approx. nmol/g) | Detected | Detected | Detected | Detected | Detected |

Implications of this compound's Origin for the RNA World Hypothesis and the Emergence of Deoxyribonucleic Acid-Based Life

The "RNA World" hypothesis posits a period in early Earth's history where RNA molecules were central to both storing genetic information and catalyzing biochemical reactions, preceding the evolution of DNA and proteins. scielo.brbio-conferences.orgwikipedia.orgvusci.orgunf.eduwikidoc.org Within this framework, the origin and relatively later appearance of this compound compared to uracil have significant implications for understanding the transition from an RNA-dominated world to one based on DNA.

One key aspect is the prebiotic synthesis of nucleobases. While uracil, cytosine, adenine, and guanine have been detected in meteorites or formed under simulated extraterrestrial or early Earth conditions, this compound has been notably absent or found in very low abundance in meteorite samples. wikipedia.orgnih.govbiologyonline.compnas.orgnasa.gov Laboratory experiments simulating outer space conditions or using formamide-based chemistry have shown the formation of uracil, cytosine, and adenine, with this compound being more challenging to synthesize under the same conditions, often requiring higher energy input or specific catalytic processes like methylation of uracil. wikipedia.orgnews-medical.netnih.govbiologyonline.commdpi.com This suggests that the initial inventory of organic molecules available on early Earth may have been richer in uracil than this compound, potentially favoring the emergence of an RNA world that utilizes uracil. nih.gov

The transition from an RNA world to a DNA world involved several crucial steps, including the synthesis of 2'-deoxyribonucleotides from ribonucleotides and the conversion of uracil to this compound. bio-conferences.orgnih.gov In modern biological systems, the enzyme thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), the nucleotide containing this compound. This enzymatic step highlights that this compound is synthesized from a uracil precursor at the nucleotide level in the pathway leading to DNA building blocks. bio-conferences.org The fact that organisms synthesize DNA precursors (dNTPs) from RNA precursors (rNTPs) via enzymes like ribonucleotide reductase is considered a major argument supporting the evolutionary primacy of RNA. nih.govnasa.gov

The presence of this compound in DNA contributes to its enhanced stability compared to RNA. reddit.comnih.govgeneticsunzipped.com The deoxyribose sugar in DNA, lacking a hydroxyl group at the 2' carbon, is less reactive than the ribose sugar in RNA. scielo.brvusci.orgnih.gov Additionally, the methylation of uracil to this compound provides a mechanism for the repair of spontaneous deamination of cytosine, which results in uracil. reddit.comnih.gov In DNA, a misplaced uracil can be recognized as aberrant and removed by repair systems, a crucial function for maintaining genome integrity that would be problematic in an RNA genome where uracil is a standard base. reddit.comnih.gov This increased stability and improved repair mechanism likely conferred a selective advantage to DNA-based systems, facilitating the evolution of larger and more stable genomes necessary for complex life. nih.govnih.gov

While the conventional view supports a transition from an RNA world to a DNA world, some recent research suggests that the building blocks for both RNA and DNA might have been available simultaneously in the prebiotic environment, potentially supporting a co-emergence or a more complex interplay between RNA and DNA from earlier stages. biologyonline.commdpi.comgeneticsunzipped.com However, the relative difficulty of prebiotic this compound synthesis compared to uracil, coupled with the biological pathways for dNTP synthesis from rNTPs and the conversion of uracil derivatives to this compound derivatives, still strongly supports a scenario where uracil-containing RNA played a more prominent role in the earliest forms of life before the widespread adoption of this compound-containing DNA as the primary genetic material.

Data regarding the detection of nucleobases in extraterrestrial samples provides insight into the potential availability of these compounds on early Earth.

| Nucleobase | Detected in Meteorites | Formed in Laboratory Under Simulated Extraterrestrial Conditions | PubChem CID |

| Adenine | Yes pnas.orgnasa.gov | Yes wikipedia.orgnews-medical.netbiologyonline.com | 190 fishersci.atbidd.groupmpg.deciteab.comguidetopharmacology.org |

| Guanine | Yes pnas.org | Not explicitly mentioned in search results for simulated conditions | 764 fishersci.fimpg.de, 135398634 nih.govuni.luguidetopharmacology.org |

| Cytosine | Yes nasa.gov | Yes wikipedia.orgnews-medical.netbiologyonline.com | 597 mpg.defishersci.cabmrb.ionih.govfishersci.ca |

| This compound | No wikipedia.orgnih.gov | Yes wikipedia.orgnews-medical.netbiologyonline.com | 1135 wikipedia.orgfishersci.canih.govwikidata.orgmpg.de |

| Uracil | Yes wikipedia.orgpnas.org | Yes wikipedia.orgnews-medical.netbiologyonline.com | 1174 fishersci.cauni.lunih.govguidetopharmacology.org |

Thymine in Synthetic Biology and Bioengineering

Utilization of Thymine (B56734) as a Core Nucleobase in Synthetic Deoxyribonucleic Acid Construction

The ability to synthesize DNA sequences with precise control over nucleotide composition is fundamental to synthetic biology wikipedia.orgaiche.orggenscript.com. This compound, as one of the four canonical bases (A, T, C, G), is indispensable in this process wikipedia.orgsciencedaily.comresearchgate.net. Synthetic DNA construction involves the step-wise addition of nucleotides, including deoxythymidine triphosphate (dTTP), to build desired sequences wikipedia.orggenscript.com.

Methods for synthesizing DNA range from traditional chemical synthesis, which is effective for shorter oligonucleotides, to enzymatic methods and gene assembly techniques for creating longer DNA molecules, including entire genes and even genomes wikipedia.orggenscript.com. These methods rely on the accurate incorporation of this compound at specified positions according to the designed sequence mdpi.com. The fidelity of this compound incorporation is crucial for ensuring the correct genetic information is encoded in the synthetic DNA wikipedia.org.

The synthesis of oligonucleotides, short DNA strands, is a key step in constructing larger synthetic DNA molecules. These oligonucleotides, containing this compound and the other bases, are then assembled using various techniques, such as PCR-based amplification or enzymatic ligation wikipedia.orggenscript.com. Advances in automation and synthesis chemistry have significantly increased the speed and reduced the cost of synthesizing DNA containing this compound, thereby accelerating the design-build-test cycle in synthetic biology aiche.orggenscript.com.

Furthermore, modified this compound bases or this compound analogs can be incorporated during synthetic DNA construction to introduce novel properties or functionalities into the nucleic acid frontiersin.orgnih.govlondonmet.ac.uknih.gov. For instance, studies have explored replacing this compound with synthetic building blocks like 5-chlorouracil (B11105) to generate bacteria with altered DNA composition sciencedaily.com. The incorporation of modified nucleotides is crucial for expanding the capabilities of synthetic DNA beyond its natural functions frontiersin.orgnih.govnih.gov.

Design and Implementation of Orthogonal Genetic Coding Systems Involving this compound

Orthogonal genetic coding systems aim to expand the natural genetic code by assigning new meanings to codons or introducing new base pairs frontiersin.orgnih.govacs.orgwikipedia.orgscripps.edu. This compound, as a standard base in the canonical genetic code, is intrinsically involved in these efforts. While the natural genetic code uses triplet codons composed of A, T, C, and G to specify 20 standard amino acids, orthogonal systems seek to incorporate non-canonical amino acids or expand the set of encoded functions frontiersin.orgnih.govacs.orgwikipedia.orgscripps.edupnas.org.

One approach involves reassigning existing codons, including those containing this compound, to encode unnatural amino acids. This requires engineering orthogonal transfer RNA (tRNA) and aminoacyl-tRNA synthetase pairs that recognize a specific codon and ligate a non-canonical amino acid to the tRNA, without interfering with the host cell's natural translation machinery scripps.edupnas.org. For example, the amber stop codon (TAG), which contains this compound, has been successfully repurposed to incorporate unnatural amino acids in engineered organisms scripps.edupnas.org.

Another strategy involves introducing new, unnatural base pairs into the DNA helix, orthogonal to the natural A-T and G-C pairs frontiersin.orgnih.govacs.org. These expanded genetic alphabets can potentially increase the number of possible codons, allowing for the encoding of additional amino acids frontiersin.orgnih.govwikipedia.orgacs.org. While research in this area often focuses on entirely new base pairs, the principles of orthogonality and base pairing, exemplified by the natural A-T interaction involving this compound, are foundational to the design of these expanded systems frontiersin.orgnih.gov. The development of such orthogonal systems allows for the site-specific incorporation of novel functionalities into proteins, with implications for creating proteins with enhanced or entirely new properties frontiersin.orgnih.govacs.org.

Engineering Organisms with Modified this compound Metabolism or Substitutions

One notable example is the engineering of bacteria where this compound is replaced by a synthetic building block, such as 5-chlorouracil sciencedaily.com. This requires adapting the organism to utilize the analog for DNA replication and transcription, often through directed evolution sciencedaily.com. Such experiments provide insights into the essentiality of this compound and the flexibility of the cellular machinery to accommodate alternative bases sciencedaily.comquora.com.

Furthermore, the methyl group on this compound plays a role in DNA-protein interactions, and modifications or substitutions affecting this group can alter the recognition of DNA sequences by proteins nih.gov. Engineering organisms with altered this compound residues or metabolism can therefore be used to study these interactions and potentially design organisms with altered gene regulation or protein binding capabilities nih.gov.

Computational Design and Optimization of this compound-Containing Nucleic Acid Sequences in Synthetic Biology

Computational tools and algorithms are increasingly vital in synthetic biology for designing and optimizing nucleic acid sequences, including those containing this compound spglobal.comnih.govresearchgate.netoup.comriverpublishers.comfrontiersin.org. The design of synthetic genes, regulatory elements, and even entire genomes requires sophisticated computational approaches to predict sequence function and optimize various parameters spglobal.comoup.comfrontiersin.org.

For sequences containing this compound, computational methods are used for tasks such as codon optimization, designing DNA constructs with specific structural properties, and predicting potential off-target interactions nih.govresearchgate.netriverpublishers.comfrontiersin.org. Codon optimization, for example, involves altering the sequence of a gene to enhance protein expression in a host organism, often by considering the usage frequency of codons, including those containing this compound genscript.comfrontiersin.org.

Computational design also plays a role in creating synthetic promoters and other regulatory sequences where the presence and position of this compound residues can be critical for function oup.com. Algorithms can analyze existing biological data to identify sequence motifs, including those involving this compound, that are associated with specific regulatory activities oup.com. Based on this understanding, new sequences can be computationally generated and optimized for desired expression levels or regulatory behaviors oup.com.

Moreover, computational frameworks are being developed for the design of DNA nanostructures and other complex synthetic nucleic acid assemblies, where the precise arrangement and pairing of bases, including this compound with adenine (B156593), are crucial for the intended structure and function riverpublishers.comacs.orgresearchgate.netnih.gov. These tools can help predict the stability and assembly of designed sequences and identify potential issues before experimental synthesis riverpublishers.com. The use of computational methods allows for the exploration of a vast sequence space, accelerating the design and engineering of this compound-containing nucleic acids for diverse synthetic biology applications spglobal.comfrontiersin.org.

Advanced Methodologies for Thymine Research

Spectroscopic Techniques for Characterizing Thymine (B56734) and its Derivatives

Spectroscopy plays a crucial role in elucidating the electronic and structural characteristics of this compound, as well as detecting transient species like radicals and monitoring dynamic processes.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy is a valuable technique for the detection and characterization of free radicals formed in this compound, particularly those induced by radiation. Studies using ESR spectroscopy have investigated radiation damage in single crystals of this compound, including both this compound monohydrate and anhydrous this compound. allenpress.com These studies have shown the presence of 5-thymyl radicals in both crystal forms, indicating that this compound molecules can act as both donors and acceptors of hydrogen atoms during radical formation. allenpress.com Detailed analysis of the 5-thymyl radical in these crystal systems has revealed no significant differences in its electronic structure or conformation between the monohydrate and anhydrous forms. allenpress.com

ESR spectroscopy has also been applied to study free radical formation and reactions in frozen aqueous solutions of DNA, thymidine (B127349), and thymidylic acid following γ-irradiation at 77°K. capes.gov.br The results suggest that paramagnetic species stabilized at 77°K are anions. capes.gov.br The well-known this compound radical appears after warming the samples or post-irradiation with ultraviolet light. capes.gov.br Research indicates that the this compound radical in irradiated DNA may be formed by proton transfer to the this compound anion, rather than direct hydrogen atom addition. capes.gov.br Another study using ESR on irradiated single crystals of this compound monohydrate at 77 K identified a broad doublet at low microwave power, superimposed on the resonance patterns of 5-yl and 7-yl radicals. nih.govtandfonline.com Analysis of this doublet spectrum and its transformation upon warming is consistent with its assignment as the this compound anion radical (T•−). nih.govtandfonline.com

Femtosecond Ultraviolet (UV) Spectroscopy for Excited State Dynamics

Femtosecond UV spectroscopy is employed to study the ultrafast dynamics of this compound in its excited states, providing insights into the initial events following UV absorption. Studies using femtosecond UV fluorescence upconversion have investigated the excited state properties of this compound and analogous uracil (B121893) compounds in acetonitrile (B52724). capes.gov.br The excited state lifetimes of this compound and its 1- and 3-methyl substituted derivatives are characterized by an ultrafast component, typically less than or equal to 100 femtoseconds. capes.gov.br Some substituted compounds exhibit more complex behavior with longer excited state lifetimes and bi-exponential fluorescence decays, which are substantially faster in acetonitrile compared to aqueous solution, suggesting solvent influence on the deactivation mechanism. capes.gov.br

Time-resolved photoelectron spectroscopy has also been used to study the excited-state relaxation dynamics of this compound and thymidine in aqueous solution. acs.org These studies have identified two contributions with sub-picosecond lifetimes, aligning with excited-state QM/MM molecular dynamics simulations. acs.org These relaxation pathways are attributed to ethylene-like relaxation towards conical intersections with the ground state. acs.org When excited at 266 nm, this compound and thymidine show excited-state lifetimes of 70 fs and 120 fs, respectively, along with a longer component around 410 fs and 390 fs. acs.org Excitation at 238 nm can lead to faster excited-state signal decay. acs.org